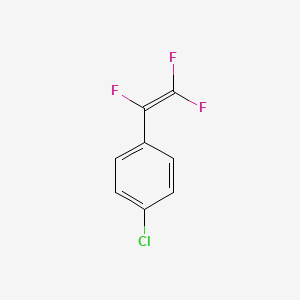

Benzene, 1-chloro-4-(trifluoroethenyl)-

Description

Significance of Fluorinated Organic Scaffolds in Modern Chemical Science

The introduction of fluorine into organic molecules dramatically alters their physical, chemical, and biological properties, making fluorinated organic scaffolds cornerstones of modern chemical science. The high electronegativity of fluorine and the strength of the carbon-fluorine bond impart unique characteristics to these compounds. These include enhanced thermal stability, increased lipophilicity, and altered electronic properties compared to their non-fluorinated counterparts.

These attributes are highly sought after in various industrial and research applications. In materials science, fluorinated polymers are prized for their chemical resistance, low surface energy, and poor wettability, which makes them ideal for creating robust coatings, advanced films, and other high-performance products. The agrochemical and pharmaceutical sectors also rely heavily on fluorinated scaffolds; it is estimated that over 20% of all pharmaceuticals and more than 30% of crop protection chemicals contain at least one fluorine atom. The strategic placement of fluorine can improve a drug's metabolic stability and bioavailability, leading to more effective therapeutic agents.

Positioning of Benzene (B151609), 1-chloro-4-(trifluoroethenyl)- within the Realm of Fluorinated Aromatic Olefins

Benzene, 1-chloro-4-(trifluoroethenyl)-, with the chemical formula C₈H₄ClF₃, belongs to the family of fluorinated aromatic olefins, more specifically, fluorinated styrene (B11656) analogues. Its structure features a benzene ring substituted with both a chlorine atom and a trifluoroethenyl (-CF=CF₂) group. This combination of a halogenated aromatic ring and a fluorinated vinyl group suggests a molecule with distinct reactivity and potential for polymerization into specialized materials.

While extensive research has been conducted on related compounds, particularly its close analogue Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6), detailed scientific literature on Benzene, 1-chloro-4-(trifluoroethenyl)- (CAS 82907-01-5) is notably scarce. Its existence is confirmed by its CAS registry number and mentions in chemical databases, but comprehensive studies on its synthesis, characterization, and applications are not widely documented in publicly accessible literature. The properties and reactivity of this compound are inferred from the broader understanding of similar fluorinated styrenes.

Table 1: Basic Compound Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | Benzene, 1-chloro-4-(trifluoroethenyl)- |

| CAS Number | 82907-01-5 |

| Molecular Formula | C₈H₄ClF₃ |

Current Research Landscape and Future Directions for Fluorinated Styrene Analogues

The research landscape for fluorinated styrene analogues is dynamic and focused on leveraging their unique properties to create advanced polymers. These monomers are valuable building blocks for materials with low surface energy, high thermal stability, and specific dielectric properties, making them suitable for applications in high-frequency communications and self-cleaning surfaces. nih.govresearchgate.net

Modern synthetic methods, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have enabled the creation of fluorinated copolymers with precisely controlled structures and molecular weights. nih.gov This level of control is crucial for designing materials with tailored properties. For instance, copolymers of styrene and fluorinated styrenes have been developed as potential antibiofouling coatings, as the hydrophobicity of the fluorinated units can prevent the adsorption of proteins. nih.gov

Future research is expected to continue exploring novel polymerization techniques and catalysts, such as palladium-catalyzed reactions, to synthesize new fluorinated monomers and polymers. The development of bio-based fluorinated styrenes is also an emerging area, aiming to produce high-performance materials from renewable resources. researchgate.net As the demand for specialty polymers with advanced functionalities grows, the investigation into niche molecules like Benzene, 1-chloro-4-(trifluoroethenyl)- may become more prominent, unlocking new possibilities in materials science.

Structure

2D Structure

3D Structure

Properties

CAS No. |

82907-01-5 |

|---|---|

Molecular Formula |

C8H4ClF3 |

Molecular Weight |

192.56 g/mol |

IUPAC Name |

1-chloro-4-(1,2,2-trifluoroethenyl)benzene |

InChI |

InChI=1S/C8H4ClF3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4H |

InChI Key |

RKJZTYSOGLWJGQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=C(F)F)F)Cl |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Benzene, 1 Chloro 4 Trifluoroethenyl

Mechanistic Investigations of Nucleophilic and Electrophilic Addition Reactions to the Fluorinated Olefin

The carbon-carbon double bond in Benzene (B151609), 1-chloro-4-(trifluoroethenyl)- is highly electron-deficient due to the potent inductive effect of the three fluorine atoms. This electronic characteristic makes it susceptible to nucleophilic attack but resistant to electrophilic addition.

Nucleophilic Addition: The double bond readily reacts with nucleophiles. The mechanism involves the attack of a nucleophile (Nu⁻) on the β-carbon of the trifluoroethenyl group, which is the more electrophilic carbon. This attack forms a resonance-stabilized carbanion intermediate, where the negative charge is delocalized onto the α-carbon and stabilized by the fluorine atoms and the aromatic ring. Subsequent protonation or reaction with an electrophile yields the final addition product. This reactivity is a hallmark of highly fluorinated alkenes.

Electrophilic Addition: In contrast, the electron-poor nature of the double bond deactivates it towards attack by electrophiles. youtube.comyoutube.com Standard electrophilic addition reactions, such as hydrohalogenation or hydration, which proceed through a carbocation intermediate, are generally unfavorable. youtube.com The formation of a carbocation adjacent to the electron-withdrawing trifluoromethyl group would be highly energetically disfavored, thus impeding the reaction pathway. Such reactions would require forcing conditions or highly reactive electrophilic reagents.

Radical Processes Involving the Trifluoroethenyl Functional Group

The trifluoroethenyl group is a reactive monomer for radical polymerization. The process is initiated by a radical species (R•) which adds to the double bond. This reaction proceeds through the typical three stages of a radical chain reaction:

Initiation: A radical initiator (e.g., AIBN, benzoyl peroxide) decomposes upon heating or UV irradiation to generate initial radicals.

Propagation: The radical adds to the β-carbon of the monomer, forming a new, more stable radical on the α-carbon, which is stabilized by the phenyl ring. This new radical then propagates the chain by adding to another monomer molecule.

Termination: The growing polymer chains are terminated by combination or disproportionation of two radical chains.

The resulting polymer, poly(1-chloro-4-(trifluoroethenyl)benzene), would be expected to possess high thermal stability, a characteristic feature of fluoropolymers. nih.gov

Palladium-Catalyzed Cross-Coupling and Other Functionalization Reactions at the Aryl Halide Site

The chlorine atom attached to the benzene ring serves as a functional handle for various transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Heck reactions. wikipedia.orgyoutube.com The electron-withdrawing trifluoroethenyl group activates the C-Cl bond towards oxidative addition to the palladium catalyst, a key step in these catalytic cycles. uwindsor.ca

Suzuki-Miyaura Coupling: This reaction creates a new carbon-carbon bond by coupling the aryl chloride with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. youtube.comscispace.comnih.gov

The generally accepted catalytic cycle involves:

Oxidative Addition: A Pd(0) complex oxidatively adds to the C-Cl bond of Benzene, 1-chloro-4-(trifluoroethenyl)- to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final biaryl product and regenerating the Pd(0) catalyst. youtube.com

Heck Reaction: This reaction couples the aryl chloride with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org The mechanism shares the initial oxidative addition step with the Suzuki coupling. The resulting Aryl-Pd(II) complex then undergoes migratory insertion with the alkene, followed by β-hydride elimination to yield the product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst. mdpi.com

The table below summarizes typical conditions for these reactions, derived from studies on similar chloroarene substrates. nsf.govchemrxiv.org

| Reaction | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂, Pd₂(dba)₃ | Triphenylphosphine, SPhos, RuPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF |

| Heck Reaction | Pd(OAc)₂ | Triphenylphosphine, Tri(o-tolyl)phosphine | Et₃N, K₂CO₃ | DMF, NMP, Acetonitrile |

High-Temperature and High-Pressure Reactivity Profiles

The table below lists potential decomposition products based on the pyrolysis of analogous fluorinated polymers.

| Potential Decomposition Product | Chemical Formula |

|---|---|

| Hydrogen Fluoride (B91410) | HF |

| Carbonyl Fluoride | COF₂ |

| Hydrogen Chloride | HCl |

| Tetrafluoroethylene | C₂F₄ |

| Carbon Dioxide | CO₂ |

High-Pressure Reactivity: High-pressure conditions can significantly alter reaction pathways and equilibria. For Benzene, 1-chloro-4-(trifluoroethenyl)-, high pressure is expected to promote reactions that involve a decrease in volume, such as polymerization. The application of high pressure could potentially lower the required temperature for radical polymerization or even induce polymerization without an initiator. Furthermore, high-pressure studies could reveal novel phase behaviors or facilitate cycloaddition reactions involving the trifluoroethenyl group. mpg.de

Polymerization Chemistry of Benzene, 1 Chloro 4 Trifluoroethenyl

Structure-Performance Relationships in Poly(1-chloro-4-(trifluoroethenyl)benzene) and its Copolymers

Following the successful synthesis and characterization of the homopolymer and its copolymers, a significant body of research would be needed to establish the relationships between their molecular structure and their macroscopic properties. This would involve evaluating their thermal stability, mechanical properties, optical properties, and chemical resistance. Such studies would be vital for identifying potential applications for these novel materials.

Thermal Stability and Degradation Mechanisms of Derived Polymeric Materials

Currently, there is no specific experimental data available in the scientific literature regarding the thermal stability and degradation mechanisms of poly(1-chloro-4-(trifluoroethenyl)benzene). Research on the thermal properties of this specific polymer, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), has not been published. Consequently, key metrics such as the onset decomposition temperature, the temperature of maximum decomposition rate, and the char yield remain uncharacterized. Similarly, the mechanisms of thermal degradation, which would elucidate the breakdown pathways of the polymer chain, have not been investigated.

For context, studies on other fluorinated polymers often indicate that the presence of fluorine atoms can significantly enhance thermal stability due to the high bond energy of the C-F bond. However, the influence of both the chlorine atom and the trifluoroethenyl group on the benzene (B151609) ring in the polymer structure would require empirical investigation to determine its specific effects on thermal degradation pathways.

Optical and Spectroscopic Performance Attributes of Fluorinated Polymers

Detailed optical and spectroscopic performance data for polymers derived from Benzene, 1-chloro-4-(trifluoroethenyl)- are not available in the current body of scientific literature. Properties such as refractive index, optical transparency in the visible and UV regions, and absorption and emission spectra have not been reported. Spectroscopic analyses, including Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, which would confirm the polymer's structure and purity, are also absent from public databases.

Generally, fluorinated polymers are known for their low refractive indices and high optical clarity. The incorporation of fluorine can lower the dielectric constant and reduce light absorption, making them potentially suitable for optical applications. However, without experimental data for poly(1-chloro-4-(trifluoroethenyl)benzene), any discussion of its specific optical and spectroscopic attributes would be purely speculative.

Mechanical Behavior and Morphological Characterization of Bulk Polymers and Films

There is a lack of published research on the mechanical properties and morphology of bulk polymers and films synthesized from Benzene, 1-chloro-4-(trifluoroethenyl)-. Data from tensile testing, which would provide information on tensile strength, Young's modulus, and elongation at break, is not available. Furthermore, morphological characterization using techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM) has not been documented.

The mechanical behavior of a polymer is intrinsically linked to its molecular weight, crystallinity, and intermolecular forces. The presence of a rigid benzene ring in the polymer backbone, combined with the polar C-Cl and C-F bonds, would be expected to influence these characteristics. However, without empirical studies, it is not possible to provide a scientifically accurate description of the mechanical behavior or the crystalline and amorphous structures of poly(1-chloro-4-(trifluoroethenyl)benzene).

Advanced Spectroscopic Characterization and Structural Elucidation of Benzene, 1 Chloro 4 Trifluoroethenyl

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For Benzene (B151609), 1-chloro-4-(trifluoroethenyl)-, a combination of ¹⁹F, ¹H, and ¹³C NMR, along with two-dimensional (2D) techniques, would be essential for a complete structural assignment.

¹⁹F NMR Chemical Shift Analysis and Coupling Constant Correlations

¹⁹F NMR is particularly crucial for fluorinated organic compounds. The trifluoroethenyl group (-CF=CF₂) would give rise to a complex and informative ¹⁹F NMR spectrum. The three fluorine atoms are chemically non-equivalent and would exhibit distinct chemical shifts. Furthermore, they would display both geminal (²JFF) and vicinal (³JFF) couplings to each other, as well as couplings to the vinylic proton (if present, though in a trifluoroethenyl group there are none) and the aromatic protons. Analysis of these coupling constants would be critical in confirming the connectivity of the trifluoroethenyl group.

¹H, ¹³C, and 2D NMR Techniques for Complete Structure Determination

The ¹H NMR spectrum would be expected to show signals corresponding to the four aromatic protons. Due to the substitution pattern (para-), a characteristic pair of doublets would be anticipated. The chemical shifts of these protons would be influenced by the electronic effects of both the chloro and the trifluoroethenyl substituents.

The ¹³C NMR spectrum would reveal all the unique carbon environments in the molecule. This includes the four distinct aromatic carbons and the two carbons of the trifluoroethenyl group. The carbon atoms bonded to fluorine would show characteristic splitting patterns (C-F coupling constants), which are invaluable for assignment.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be used to definitively correlate the proton signals with their directly attached carbons (HSQC) and to establish long-range connectivity between protons and carbons (HMBC). This would unambiguously confirm the entire molecular structure.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can offer insights into its conformational properties.

For Benzene, 1-chloro-4-(trifluoroethenyl)-, the FT-IR and Raman spectra would be expected to show characteristic absorption bands for:

C-F stretching: Strong absorptions typically in the 1300-1000 cm⁻¹ region.

C=C stretching: Bands for the aromatic ring and the ethenyl double bond.

C-Cl stretching: Typically found in the 800-600 cm⁻¹ region.

Aromatic C-H stretching and bending: Vibrations characteristic of the substituted benzene ring.

A comparative analysis of the FT-IR and Raman spectra would provide a more complete picture of the vibrational modes of the molecule.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the exact molecular formula of a compound. For Benzene, 1-chloro-4-(trifluoroethenyl)- (C₈H₄ClF₃), HRMS would provide a highly accurate mass measurement, confirming the elemental composition.

Furthermore, the mass spectrum would display a characteristic fragmentation pattern upon ionization. Analysis of these fragments would provide corroborating evidence for the molecular structure, showing losses of characteristic groups such as Cl, F, or CF₂. The isotopic pattern of the molecular ion peak, due to the presence of the ³⁵Cl and ³⁷Cl isotopes, would further support the presence of a chlorine atom in the molecule.

Computational Chemistry and Theoretical Investigations of Benzene, 1 Chloro 4 Trifluoroethenyl

Quantum Chemical Calculations of Electronic Structure, Molecular Orbitals, and Charge Distribution

There is no available research detailing the quantum chemical calculations of the electronic structure of Benzene (B151609), 1-chloro-4-(trifluoroethenyl)-. Such a study would typically involve the computation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), to understand the molecule's reactivity. Furthermore, analysis of the electron density and electrostatic potential maps would provide insights into the charge distribution and sites susceptible to electrophilic or nucleophilic attack. Without dedicated studies, these specific electronic properties remain uncharacterized.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Investigations using Density Functional Theory (DFT) are instrumental in mapping out potential reaction pathways, calculating activation energies, and characterizing the geometries of transition states. For Benzene, 1-chloro-4-(trifluoroethenyl)-, such studies could illuminate mechanisms of polymerization, degradation, or other chemical transformations. However, the scientific literature does not currently contain DFT studies focused on the reaction mechanisms involving this compound.

Molecular Dynamics Simulations for Understanding Intermolecular Interactions and Polymerization Processes

Molecular dynamics (MD) simulations offer a way to observe the behavior of molecules over time, providing critical information on intermolecular forces, conformational changes, and the processes of self-assembly or polymerization. An MD study of Benzene, 1-chloro-4-(trifluoroethenyl)- could yield valuable data on how individual molecules interact with each other in various phases and how they might combine to form larger polymeric structures. At present, no such simulation studies have been published.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are frequently used to predict spectroscopic parameters (e.g., NMR chemical shifts, infrared vibrational frequencies, UV-Vis absorption wavelengths). These theoretical predictions are then compared with experimental data to validate the computational model and confirm the molecular structure. While experimental spectra for related compounds may exist, there are no published studies that present a comparison between computationally predicted and experimentally obtained spectroscopic data specifically for Benzene, 1-chloro-4-(trifluoroethenyl)-.

Applications in Advanced Materials Science and Emerging Technologies

Utilization of Derived Fluorinated Polymers in High-Performance Coatings and Protective Films

Fluoropolymers are renowned for their use in high-performance coatings due to their excellent weatherability, chemical resistance, and low surface energy. paint.orgetnatec.com Polymers synthesized from Benzene (B151609), 1-chloro-4-(trifluoroethenyl)- are anticipated to share these desirable characteristics. The strong carbon-fluorine bonds in the polymer backbone would contribute to outstanding resistance to UV degradation, moisture, and chemical attack, making them ideal for protective films on buildings, infrastructure, and industrial equipment. paint.org

The low surface energy of these fluorinated polymers would translate into coatings with anti-graffiti, self-cleaning, and stain-resistant properties. etnatec.com Such coatings are valuable in maintaining the aesthetic and functional integrity of surfaces in demanding environments. Furthermore, the incorporation of chlorine could enhance flame retardant properties, adding a crucial safety dimension to their application.

Table 1: Expected Properties of High-Performance Coatings Derived from Analogous Fluorinated Polymers

| Property | Expected Performance | Rationale |

| UV Resistance | Excellent | High C-F bond energy resists degradation from solar radiation. |

| Chemical Resistance | Excellent | Inert nature of the fluorinated polymer backbone. |

| Corrosion Protection | High | Low permeability to moisture and corrosive agents. |

| Surface Energy | Low | Results in anti-stick and easy-to-clean surfaces. |

| Adhesion | Good (with appropriate primers) | Proper surface preparation is key for bonding to substrates. |

| Durability | High | Resistance to abrasion, chalking, and fading. |

Note: This data is extrapolated from the known performance of similar fluoropolymer coatings, such as those based on PVDF and FEVE. paint.org

Integration into Specialty Elastomers and Composites for Extreme Environments

The thermal stability and chemical inertness characteristic of fluoropolymers suggest that elastomers and composites derived from Benzene, 1-chloro-4-(trifluoroethenyl)- would be well-suited for applications in extreme environments. These materials are expected to maintain their mechanical properties, such as elasticity and strength, over a wide range of temperatures and in the presence of aggressive chemicals, oils, and fuels.

In the aerospace, automotive, and oil and gas industries, there is a constant demand for high-performance seals, gaskets, and hoses that can withstand harsh operating conditions. Specialty elastomers formulated from this monomer could offer superior performance in these applications. When incorporated into composites, these fluoropolymers could serve as a robust matrix material, enhancing the durability and environmental resistance of the final product.

Table 2: Anticipated Characteristics of Specialty Elastomers Based on Analogous Fluorinated Polymers

| Characteristic | Anticipated Value/Performance | Significance for Extreme Environments |

| Operating Temperature Range | -40°C to >200°C | Maintains flexibility and integrity in a wide thermal range. |

| Chemical Resistance | Excellent resistance to acids, bases, solvents, and fuels | Ensures reliability in chemically aggressive settings. |

| Compression Set | Low | Maintains sealing force over time, preventing leaks. |

| Weather and Ozone Resistance | Excellent | Suitable for long-term outdoor exposure without degradation. |

| Tensile Strength | High | Provides mechanical robustness and durability. |

Note: The performance data is based on typical values for high-performance fluoroelastomers.

Development of Dielectric Materials for Microelectronics and Optical Devices

In the realm of optical devices, the low refractive index and high transparency of many fluoropolymers are advantageous. Polymers derived from Benzene, 1-chloro-4-(trifluoroethenyl)- could potentially be used in the fabrication of optical fibers, waveguides, and anti-reflective coatings. The thermal stability of these materials would also be beneficial during the manufacturing and operation of electronic and optical components.

Table 3: Projected Dielectric and Optical Properties of Polymers from Analogous Fluorinated Monomers

| Property | Projected Value | Application Relevance |

| Dielectric Constant (1 MHz) | < 2.5 | Reduces signal crosstalk and power loss in microelectronics. |

| Dissipation Factor (1 MHz) | < 0.001 | Minimizes energy loss in high-frequency applications. |

| Dielectric Strength | > 100 kV/mm | Provides excellent electrical insulation. |

| Refractive Index | ~1.4 | Useful for optical components and anti-reflective coatings. |

| Optical Transparency | High in the visible and near-IR spectrum | Enables use in optical devices requiring low light loss. |

Note: These values are representative of high-performance fluoropolymers used in electronic and optical applications.

Exploration in Membrane Technologies for Gas Separation and Filtration Applications

The unique combination of properties in fluorinated polymers, including their chemical and thermal stability, makes them attractive candidates for membrane-based separation technologies. Polymers of intrinsic microporosity (PIMs) containing fluorine have shown promise in gas separation due to their high free volume and good permeability. researchgate.net While specific data for poly(1-chloro-4-(trifluoroethenyl)benzene) is not available, polymers with trifluorovinyl groups have been explored for such applications. advanceseng.com

The incorporation of fluorine can enhance the solubility of certain gases while the rigid polymer backbone can provide the necessary size-sieving properties for selective gas transport. researchgate.net These membranes could be employed in applications such as carbon capture, hydrogen purification, and the separation of volatile organic compounds from air streams. The chemical resistance of the polymer would be a significant advantage in treating aggressive gas mixtures.

Table 4: Potential Gas Separation Performance of Membranes from Analogous Fluorinated Polymers

| Gas Pair | Potential Selectivity (Permeability Ratio) | Target Application |

| O₂/N₂ | > 5 | Air separation for oxygen enrichment. |

| CO₂/CH₄ | > 20 | Natural gas sweetening and biogas upgrading. |

| H₂/N₂ | > 30 | Hydrogen recovery from ammonia synthesis purge gas. |

| He/CH₄ | > 50 | Helium recovery from natural gas. |

Note: The selectivity values are based on the performance of other advanced fluorinated and glassy polymers in gas separation applications. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Benzene, 1-chloro-4-(trifluoroethenyl)-?

- Methodological Answer : Synthesis typically involves halogenation or trifluoroethylation of benzene derivatives. For characterization, use nuclear magnetic resonance (NMR) to confirm the chlorine and trifluoroethenyl substituents (¹H/¹³C NMR chemical shifts). Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can verify purity (>95% by area normalization). Stability assessments should include thermal gravimetric analysis (TGA) and storage condition tests (e.g., inert atmosphere, −20°C) .

Q. How is the compound prepared for biodegradation studies in aquatic systems?

- Methodological Answer : Dissolve the compound in reconstituted water (e.g., OECD Guideline 301F) at defined concentrations (e.g., 10–100 mg/L). Use sodium benzoate as a reference item (ThODNH4 = 6.012 mg O2/L) to calibrate microbial activity. Add 0.5 mL microbial inoculum per preparation and monitor dissolved oxygen (DO) over 28 days .

Q. What regulatory frameworks govern toxicity testing of this compound?

- Methodological Answer : Under the U.S. EPA’s TSCA Section 4, studies must comply with Good Laboratory Practices (GLP). Key requirements include:

- Documentation of test item purity, storage conditions, and batch numbers.

- Quality assurance (QAU) oversight for data integrity.

- Submission of raw data, deviations, and statistical analyses (e.g., ANOVA for biodegradation rates) .

Advanced Research Questions

Q. How can discrepancies in reported thermal properties (e.g., boiling point) be resolved?

- Methodological Answer : Contradictory values (e.g., Tboil = 427–428 K vs. 427.7 K) may arise from measurement techniques (e.g., dynamic vs. static boiling methods). Validate data using differential scanning calorimetry (DSC) under controlled heating rates (1–5°C/min) and compare with computational models (e.g., COSMO-RS) .

Q. What advanced techniques are used to study its degradation pathways in environmental matrices?

- Methodological Answer : Employ isotope-labeling (e.g., <sup>13</sup>C-trifluoroethenyl groups) to track metabolites via LC-QTOF-MS. For photodegradation, use simulated sunlight (Xe lamp, 290–800 nm) and identify intermediates (e.g., chlorinated phenols) via fragmentation patterns .

Q. How do steric and electronic effects influence its reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoroethenyl group reduces benzene’s electron density, favoring nucleophilic aromatic substitution (SNAr). Computational DFT studies (e.g., B3LYP/6-311+G(d,p)) can map charge distribution and predict regioselectivity .

Data Analysis and Contradictions

Q. How should researchers address inconsistent biodegradation data across studies?

- Methodological Answer : Reconcile variability by standardizing test conditions:

- Use identical inoculum sources (e.g., activated sludge from a defined WWTP).

- Normalize results to reference compounds (e.g., sodium benzoate’s ThOD).

- Apply multivariate statistical tools (e.g., PCA) to identify outlier datasets .

Q. What strategies validate mechanistic hypotheses for its interaction with biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.